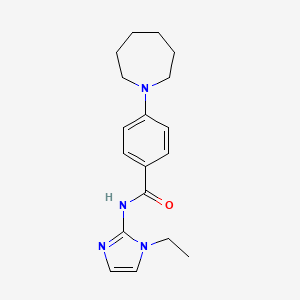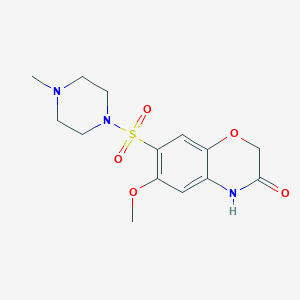![molecular formula C16H19N3O6 B7450285 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid](/img/structure/B7450285.png)
4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid, also known as CMCA, is a synthetic compound that has gained attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid has been shown to inhibit the activity of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR), both of which play crucial roles in cancer cell survival and growth.
Biochemical and Physiological Effects:
4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of immune system activity. Additionally, 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid is relatively expensive compared to other compounds, which may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid. One area of focus is the development of more potent and selective 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid and its potential applications in other areas of scientific research, such as neurology and immunology. Finally, research on the synthesis and purification of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid may lead to more cost-effective methods for producing this compound.
Métodos De Síntesis
The synthesis of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid involves a multistep process that starts with the reaction of 2,4-dichloro-5-nitrophenyl isocyanate with 2-(2-methoxyethoxy)aniline to produce 2-(2-methoxyethoxy)-5-nitrophenyl isocyanate. This intermediate is then reacted with morpholine-2-carboxylic acid to yield 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising areas of research is the development of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid-based drugs for the treatment of cancer. Studies have shown that 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid can inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid has been investigated for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
4-[[5-cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-23-6-7-25-13-3-2-11(9-17)8-12(13)18-16(22)19-4-5-24-14(10-19)15(20)21/h2-3,8,14H,4-7,10H2,1H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMTXFDTOXTMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)NC(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Methyltriazol-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7450204.png)
![Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate](/img/structure/B7450210.png)
![1-[1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B7450218.png)
![N-[[4-hydroxy-1-(1-methylcyclopent-3-ene-1-carbonyl)piperidin-4-yl]methyl]-1-methylcyclopent-3-ene-1-carboxamide](/img/structure/B7450221.png)
![N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-3-oxo-2-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7450233.png)
![3-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-1-[(4-hydroxyoxan-4-yl)methyl]-1-methylurea](/img/structure/B7450241.png)
![N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450247.png)
![N-[1-(3-methylphenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450261.png)

![3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7450277.png)

![5-[3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-1H-pyridin-2-one](/img/structure/B7450298.png)
![1-[[6-(2-Methoxy-4-methylphenoxy)pyridin-3-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7450307.png)
![N-[(3R,4S)-4-methoxy-1-[2-(methylamino)pyrimidin-4-yl]pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7450314.png)